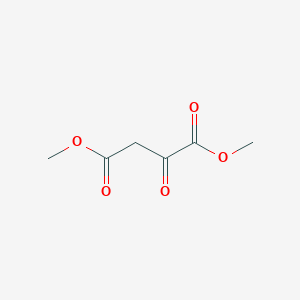

Dimethyl 2-oxosuccinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKLUHBZBGHBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282271 | |

| Record name | Dimethyl 2-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25007-54-9 | |

| Record name | NSC25306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dimethyl 2-oxosuccinate: Properties, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-oxosuccinate (DMOS), also known as dimethyl oxaloacetate, is a pivotal organic compound whose utility spans numerous scientific disciplines. With the chemical formula C₆H₈O₅, this α-keto-diester serves as a versatile and highly reactive intermediate in the synthesis of complex organic molecules.[1] Its unique structural arrangement, featuring a central ketone flanked by two methyl ester functionalities, imparts a distinct reactivity profile that is leveraged extensively in medicinal chemistry, materials science, and biological research.[1][2]

In the pharmaceutical sector, DMOS is a foundational building block for the synthesis of novel therapeutic agents, with its derivatives being explored for anticancer, antiviral, and anti-inflammatory properties.[1] For biochemists, it is an invaluable tool for interrogating metabolic pathways and studying enzyme kinetics, particularly enzymes involved in the citric acid cycle.[1][2] Furthermore, its capacity to participate in polymerization reactions makes it a candidate for the development of advanced functional polyesters.[1] This guide provides a detailed exploration of the physical and chemical properties of this compound, offering field-proven insights into its reactivity, synthesis, and safe handling for the modern researcher.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both storage and reaction conditions. Understanding these properties is the first step in its effective application.

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is presented below. These values are critical for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

| Property | Value | Source(s) |

| IUPAC Name | dimethyl 2-oxobutanedioate | [2][3] |

| Synonyms | This compound, Oxaloacetic acid dimethyl ester | [3] |

| CAS Number | 25007-54-9 | [1][2][4][5] |

| Molecular Formula | C₆H₈O₅ | [1][2][4] |

| Molecular Weight | 160.12 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [2][5] |

| Boiling Point | 218.1 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in water and organic solvents (e.g., alcohols, ethers) | [2] |

| Flash Point | 88.5 ± 22.7 °C | [4] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [3][4] |

| LogP | -0.38 | [4] |

| pKa (Predicted) | 7.92 ± 0.46 | [3] |

| InChI Key | ZOKLUHBZBGHBAB-UHFFFAOYSA-N | [1][2][5] |

The solubility of DMOS in both aqueous and common organic solvents is a direct consequence of its molecular structure. The two ester groups provide polar sites capable of hydrogen bonding with protic solvents like water and alcohols, while the overall carbon framework allows for miscibility with less polar media like ethers. This versatile solubility is a significant advantage in synthetic chemistry, allowing it to be used in a wide range of reaction conditions.

Molecular Structure

The structure of DMOS is the key to its reactivity. The electron-withdrawing nature of the adjacent ester groups significantly enhances the electrophilicity of the central ketone, making it a prime target for nucleophiles.

Caption: Standard experimental workflow for DMOS synthesis and characterization.

Section 3: Chemical Reactivity and Stability

The synthetic versatility of DMOS is rooted in its trifunctional nature. The reactivity is primarily dictated by the electrophilic character of its three carbonyl carbons.

Reactions at the Ketone Carbonyl: Selective Reduction

The ketone group is the most reactive site for reduction. This selectivity is a key synthetic advantage, as it allows for the formation of Dimethyl 2-hydroxysuccinate (dimethyl malate) while leaving the ester groups intact.

Causality: Hydride reagents like sodium borohydride (NaBH₄) are less reactive than agents like lithium aluminum hydride (LiAlH₄). NaBH₄ is sufficiently nucleophilic to attack the highly electrophilic ketone carbonyl but is generally unreactive towards the less electrophilic ester carbonyls under standard conditions. This difference in reactivity allows for high chemoselectivity.

Caption: Selective reduction of the ketone in DMOS.

Experimental Protocol: Selective Reduction of DMOS

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench: Carefully quench the reaction by slowly adding acetone or 1 M HCl at 0°C to destroy excess NaBH₄.

-

Workup: Concentrate the mixture under reduced pressure, then partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification: Purify the resulting Dimethyl 2-hydroxysuccinate by flash column chromatography on silica gel.

Reactions at the Ester Carbonyls: Nucleophilic Acyl Substitution

The ester functionalities of DMOS are susceptible to nucleophilic attack, leading to substitution products. The adjacent ketone group enhances the electrophilicity of the ester carbons, facilitating these reactions. [2]

-

Aminolysis: Primary and secondary amines readily react with DMOS under mild conditions to form amide derivatives. For example, benzylamine reacts smoothly at room temperature to yield the corresponding N-benzylamide with yields often exceeding 70%. [2]* Thiolysis: Thiols, being soft and highly effective nucleophiles, react rapidly to produce thioesters in high yields (75-90%). [2]* Hydrolysis: The stability of DMOS is pH-dependent. Under acidic conditions (pH 1-3), the ester groups undergo hydrolysis via a first-order kinetic process to yield the corresponding carboxylic acids. [2]

Key Reactivity Pathways

The multifunctional nature of DMOS allows for a diverse range of chemical transformations, making it a powerful synthetic intermediate.

Caption: Major reaction pathways available to this compound.

Section 4: Synthesis and Applications

The preparation of DMOS is well-established, and its applications continue to expand, particularly in fields requiring complex molecular scaffolds.

Established Synthetic Routes

Two primary strategies are employed for the synthesis of DMOS and its analogs:

-

Fischer Esterification: This classic method involves the direct esterification of 2-oxosuccinic acid (oxaloacetic acid) with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄). [1]The process follows the standard Fischer esterification mechanism.

-

Claisen Condensation: A more common and versatile laboratory-scale method involves the Claisen condensation between dimethyl oxalate and an acetate ester. [1]The reaction proceeds by forming an enolate from the acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), which then attacks the dimethyl oxalate.

Experimental Protocol: Synthesis via Claisen-type Condensation

-

Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Addition: To the cold LDA solution, add a solution of methyl acetate (1.0 eq) in THF dropwise. Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.

-

Condensation: Add a solution of dimethyl oxalate (1.1 eq) in THF dropwise to the enolate solution. Maintain the temperature at -78°C.

-

Reaction & Workup: After stirring for 1-2 hours, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and perform a standard liquid-liquid extraction with ethyl acetate.

-

Purification: The combined organic layers are dried, concentrated, and the resulting crude product is purified via distillation or column chromatography to yield pure this compound.

Applications in Research and Development

-

Pharmaceutical Synthesis: DMOS is a precursor for a wide array of heterocyclic compounds that form the core of many drug candidates. Its derivatives are being actively investigated as allosteric modulators for chemokine receptors, which could have significant therapeutic implications for inflammatory diseases and HIV. [1]* Metabolic Research: The structural similarity of DMOS to metabolic intermediates makes it an ideal substrate for studying enzymes. It has been used to probe the active site and mechanism of succinate dehydrogenase, a critical enzyme in the citric acid cycle and electron transport chain. [2]* Materials Science: The diester functionality allows DMOS to act as a monomer in condensation polymerization reactions. This has been explored for the synthesis of functional polyesters and novel polycyclic systems with potential applications as organic semiconductors. [1]

Section 5: Safety, Handling, and Storage

Proper handling and storage of DMOS are crucial for ensuring laboratory safety and maintaining the compound's integrity.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Source: Sigma-Aldrich[5]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling DMOS.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [6]* Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust or mists. Use non-sparking tools and prevent the buildup of electrostatic charge. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. [5][6]Keep away from heat, sparks, and open flames. [6]* First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. [6] * Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek medical attention. [6] * Inhalation: Move the individual to fresh air. If irritation persists, seek medical attention. [6]

-

Conclusion

This compound is more than a simple chemical reagent; it is a versatile molecular tool whose trifunctional nature provides a gateway to immense chemical complexity. Its well-defined reactivity, particularly the chemoselective nature of its ketone and ester groups, allows for precise and predictable synthetic transformations. For researchers in drug discovery, biochemistry, and materials science, a thorough understanding of the properties and reactivity detailed in this guide is essential for unlocking the full potential of this powerful intermediate. As synthetic methodologies continue to advance, the importance and application of this compound in scientific innovation are set to grow even further.

References

-

Chemsrc. (n.d.). This compound | CAS#:25007-54-9. [Link]

Sources

The Synthesis of Dimethyl 2-Oxosuccinate: A Technical Guide to Core Methodologies

Introduction

Dimethyl 2-oxosuccinate, also known as dimethyl oxaloacetate, is a pivotal intermediate in organic synthesis, prized for its versatile reactivity stemming from its α-keto-diester functionality.[1][2] This structure allows for a multitude of chemical transformations, making it an invaluable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] Its applications span from serving as a precursor in medicinal chemistry for potentially bioactive compounds to its use in materials science for the development of novel polyesters.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the chemical principles that govern these transformations.

Key Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be broadly categorized into three primary strategies:

-

Claisen Condensation: A classic carbon-carbon bond-forming reaction that remains a cornerstone for constructing the 2-oxosuccinate backbone.

-

Direct Esterification: The straightforward conversion of oxaloacetic acid or its derivatives to the corresponding dimethyl ester.

-

Oxidation of Precursor Alcohols: A targeted approach involving the oxidation of a suitable hydroxy-succinate derivative.

Each of these pathways offers distinct advantages and is suited to different laboratory scales and starting material availability. The choice of method is often dictated by factors such as desired yield, purity requirements, and the practicality of the reaction conditions.

Pathway 1: The Claisen Condensation Route

The Claisen condensation is a robust and widely employed method for the synthesis of β-keto esters.[3][4][5] In the context of this compound, this typically involves the condensation of dimethyl oxalate with an enolizable ester, such as methyl acetate, in the presence of a strong base.[6][7]

Chemical Rationale and Mechanistic Insight

The reaction is initiated by the deprotonation of the α-carbon of the enolizable ester by a strong base, forming an ester enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent loss of a methoxide leaving group from the tetrahedral intermediate generates the β-keto ester. A critical aspect of the Claisen condensation is the use of a stoichiometric amount of base.[3] The product, a β-keto ester, is more acidic than the starting ester, and the final deprotonation of the product by the base drives the reaction to completion.[4]

Starting Materials and Reagents

-

Dimethyl Oxalate: Serves as the electrophilic component. It can be synthesized by the esterification of oxalic acid with methanol.[8][9]

-

Methyl Acetate: Provides the enolizable ester component.[7]

-

Base: A strong, non-nucleophilic base is crucial. Common choices include sodium methoxide or lithium diisopropylamide (LDA).[2][3] The choice of base can influence the reaction's efficiency and selectivity. Sodium ethoxide is also a commonly used base for Claisen condensations.[5][6]

Experimental Protocol: Claisen Condensation

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium methoxide in methanol.

-

Addition of Reactants: A mixture of dimethyl oxalate and methyl acetate is added dropwise to the base solution at a controlled temperature, typically at room temperature or slightly below.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the enolate product.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is typically purified by vacuum distillation.

Process Visualization: Claisen Condensation Workflow

Caption: Workflow for this compound synthesis via Claisen condensation.

Pathway 2: Direct Esterification of Oxaloacetic Acid

A more direct route to this compound is the Fischer esterification of oxaloacetic acid with methanol in the presence of an acid catalyst.[1] Oxaloacetic acid is a metabolic intermediate and a crystalline organic compound.[10]

Chemical Rationale and Mechanistic Insight

Fischer esterification is an acid-catalyzed equilibrium reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. To drive the equilibrium towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed.

Starting Materials and Reagents

-

Oxaloacetic Acid: The dicarboxylic acid precursor.[10]

-

Methanol: Serves as both the reactant and often the solvent.

-

Acid Catalyst: Concentrated sulfuric acid or hydrogen chloride gas are common catalysts.

Experimental Protocol: Direct Esterification

-

Reaction Setup: Oxaloacetic acid is dissolved or suspended in an excess of methanol in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the esterification to completion.

-

Neutralization and Solvent Removal: After cooling, the excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution). The excess methanol is then removed under reduced pressure.

-

Extraction and Purification: The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the resulting crude this compound is purified by vacuum distillation.

Process Visualization: Direct Esterification Pathway

Caption: Synthesis of this compound via direct esterification.

Pathway 3: Oxidation of Precursor Alcohols

The oxidation of a suitable precursor alcohol, such as dimethyl 2-hydroxysuccinate (dimethyl malate), presents another viable synthetic route. This approach is particularly useful when the corresponding alcohol is readily available.

Chemical Rationale and Mechanistic Insight

This transformation involves the selective oxidation of a secondary alcohol to a ketone. A variety of oxidizing agents can be employed for this purpose. The choice of oxidant is critical to avoid over-oxidation or side reactions. For instance, the oxidation of dimethyl 2-methyl-3-hydroxy-succinate has been achieved using a catalytic amount of Ruthenium(IV) oxide (RuO₂) with sodium periodate (NaIO₄) as a co-oxidant.[1] This method is a specific example of a transition metal-catalyzed oxidation.

Starting Materials and Reagents

-

Dimethyl 2-hydroxysuccinate (Dimethyl malate): The alcohol precursor.

-

Oxidizing Agent: Common laboratory reagents include Swern oxidation (oxalyl chloride, DMSO, and a hindered base) or Dess-Martin periodinane. Transition metal-based catalysts like ruthenium or chromium reagents can also be used.[1]

Experimental Protocol: Swern Oxidation (Illustrative Example)

-

Oxidant Preparation: A solution of oxalyl chloride in a dry, aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C). Dimethyl sulfoxide (DMSO) is then added dropwise.

-

Alcohol Addition: A solution of dimethyl 2-hydroxysuccinate in the same solvent is added slowly to the activated DMSO complex.

-

Base Quenching: After a short reaction time, a hindered amine base (e.g., triethylamine) is added to quench the reaction and neutralize the acid byproduct.

-

Warm-up and Work-up: The reaction mixture is allowed to warm to room temperature. Water is added, and the layers are separated.

-

Extraction and Purification: The aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or vacuum distillation.

Data Summary: Comparison of Synthesis Pathways

| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |

| Claisen Condensation | Dimethyl oxalate, Methyl acetate | Sodium methoxide, LDA | Good to Excellent | Well-established, versatile | Requires strong base, anhydrous conditions |

| Direct Esterification | Oxaloacetic acid, Methanol | H₂SO₄, HCl | Moderate to Good | Direct route, simpler setup | Equilibrium reaction, requires driving to completion |

| Oxidation | Dimethyl 2-hydroxysuccinate | Swern reagents, Dess-Martin periodinane, RuO₂/NaIO₄ | Good to Excellent | High selectivity, mild conditions (for some methods) | Precursor may not be readily available, some oxidants are toxic/expensive |

Conclusion

The synthesis of this compound can be achieved through several effective pathways, with the Claisen condensation and direct esterification being the most common and well-documented. The choice of the optimal route depends on a careful consideration of factors such as starting material availability, desired scale, and the specific requirements of the subsequent synthetic steps. By understanding the underlying chemical principles and the practical considerations of each method, researchers can confidently select and execute the most appropriate synthesis for their needs, unlocking the potential of this versatile building block in their research and development endeavors.

References

-

A Convenient Preparation of Dimethyl and Diethyl Oxaloacetate - Taylor & Francis Online. (URL: [Link])

- CN102001938A - Process and production system for synthesizing dimethyl oxalate or diethyl oxalate and coproducing oxalic acid - Google P

-

Claisen condensation - Wikipedia. (URL: [Link])

-

Dimethyl oxalate - Wikipedia. (URL: [Link])

-

This compound | CAS#:25007-54-9 | Chemsrc. (URL: [Link])

-

The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of heterocyclic enol ethers and their use as group 2 metabotropic glutamate receptor antagonists - PubMed. (URL: [Link])

-

Notizen/Notes Synthesis of -Oxo Esters from Silyl Enol Ethers and Dichlorobis(phenoxy)methane. (URL: [Link])

-

Oxaloacetic acid - Wikipedia. (URL: [Link])

-

Enol ether synthesis - Organic Chemistry Portal. (URL: [Link])

-

Claisen Condensation - gChem Global. (URL: [Link])

-

Enantioselective Synthesis of Cyclic Enol Ethers and All-Carbon Quaternary Stereogenic Centers Through Catalytic Asymmetric Ring-Closing Metathesis - Wipf Group. (URL: [Link])

-

Dimethyl Oxalate - YouTube. (URL: [Link])

-

Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - MDPI. (URL: [Link])

- CN102001938B - Process and production system for synthesizing dimethyl oxalate or diethyl oxalate and coproducing oxalic acid - Google P

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])

-

Alkyl Enol Ethers: Development in Intermolecular Organic Transformation - PubMed. (URL: [Link])

-

Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: [Link])

-

Claisen Condensation - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 25007-54-9 [smolecule.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | CAS#:25007-54-9 | Chemsrc [chemsrc.com]

- 8. Dimethyl oxalate - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Oxaloacetic acid - Wikipedia [en.wikipedia.org]

CAS number and molecular structure of Dimethyl 2-oxosuccinate.

An In-Depth Technical Guide to Dimethyl 2-oxosuccinate for Advanced Research and Development

Abstract

This compound, also known as dimethyl oxaloacetate, is a pivotal α-keto diester that serves as a versatile and highly reactive building block in modern organic synthesis. Its unique molecular architecture, featuring adjacent ketone and ester functionalities, provides a hub for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound, covering its core physicochemical properties, synthesis strategies, reactivity profile, and key applications. We will delve into the causality behind experimental choices, provide validated protocols, and present a forward-looking perspective on its role in the development of novel therapeutics and advanced materials.

The Strategic Importance of this compound in Modern Synthesis

In the landscape of synthetic organic chemistry, the selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound (DMOS) emerges as a strategically important intermediate due to the convergence of multiple reactive centers within a compact four-carbon backbone. The presence of an α-keto group flanked by two methyl ester moieties imparts a distinct and predictable reactivity profile, setting it apart from related compounds like dimethyl succinate or dimethyl malonate.[1] This trifunctional nature allows for selective chemical modifications, including reductions, oxidations, and nucleophilic substitutions, making it an indispensable tool for constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds that form the core of many pharmaceuticals.[1][2]

Core Physicochemical and Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. DMOS is typically a solid at room temperature and requires specific storage conditions to ensure its stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25007-54-9 | [1][2][3] |

| Molecular Formula | C₆H₈O₅ | [1][2][3] |

| Molecular Weight | 160.12 g/mol | [1][2] |

| IUPAC Name | dimethyl 2-oxobutanedioate | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 218.1 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 88.5 ± 22.7 °C | [3] |

| InChI Key | ZOKLUHBZBGHBAB-UHFFFAOYSA-N | [1][2] |

| SMILES | COC(=O)CC(=O)C(=O)OC | [2] |

Molecular Structure

The molecular structure of DMOS is the key to its reactivity. The electron-withdrawing nature of the adjacent ester groups enhances the electrophilicity of the ketone's carbonyl carbon, making it a prime target for nucleophilic attack.

The Reactivity Profile: A Hub for Molecular Diversity

The reactivity of DMOS is dominated by its α-keto-ester moiety, which serves as a versatile handle for a wide range of transformations. [1]

-

Reduction: The ketone group is readily reduced to a secondary alcohol, yielding Dimethyl 2-hydroxysuccinate (dimethyl malate). [1]This highly selective transformation can be achieved with common hydride reagents like sodium borohydride (NaBH₄), which typically preserves the ester functionalities. [1][2]* Oxidation: While the ketone is already in a high oxidation state, further oxidation using strong agents like potassium permanganate can lead to cleavage of the carbon-carbon bond adjacent to the ketone, resulting in molecular fragmentation. [1][2]* Nucleophilic Substitution: The ester groups are susceptible to nucleophilic attack. Reactions with primary or secondary amines can form the corresponding amides, while transesterification can occur with other alcohols under acidic or basic conditions. [2]These reactions open pathways to a vast library of derivatives.

Applications in Drug Discovery and Advanced Materials

The synthetic versatility of DMOS makes it a valuable precursor in several high-value research and development areas.

-

Pharmaceuticals: DMOS is a key building block for synthesizing complex heterocyclic compounds, which are prevalent scaffolds in many approved drugs. [1]Its derivatives are also being explored as potential allosteric modulators for chemokine receptors, which could have therapeutic applications in treating inflammatory diseases and HIV. [1]* Enzyme Studies: As a structural analog of key metabolites, DMOS can be used as a substrate to probe the activity and mechanisms of enzymes involved in cellular metabolism, such as succinate dehydrogenase in the citric acid cycle. [2]* Materials Science: The ester functionalities provide reactive handles for polymerization, and the keto group offers a site for further modifications. This has led to investigations into using DMOS derivatives for the synthesis of novel polycyclic systems for applications in organic semiconductors. [1]

Experimental Protocols

To ensure reproducibility and reliability, adherence to well-defined protocols is critical. The following is a representative protocol for the selective reduction of the ketone in DMOS.

Protocol: Selective Reduction of this compound with Sodium Borohydride

-

System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g, 10.0 mmol).

-

Dissolution: Add 20 mL of methanol to the flask and stir at room temperature until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.19 g, 5.0 mmol) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding 5 mL of acetone to consume any excess NaBH₄. Follow this by the slow addition of 10 mL of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Analysis: The resulting crude product, Dimethyl 2-hydroxysuccinate, can be analyzed for purity via GC-MS or NMR and purified further by column chromatography if necessary. The expected yield is typically high (85-95%). [2]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of DMOS and ensuring laboratory safety.

-

Personal Protective Equipment (PPE): Always use nitrile gloves, safety glasses compliant with EN 166 standards, and a lab coat. [1]Work in a well-ventilated fume hood to avoid inhalation.

-

Storage: DMOS should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. [1][4]This prevents degradation from moisture and atmospheric oxygen.

-

Safety Hazards: The compound is associated with GHS07 (Exclamation mark) pictogram and hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion and Future Perspectives

This compound is more than just a simple chemical intermediate; it is a versatile platform for chemical innovation. Its predictable reactivity and synthetic accessibility have cemented its importance in both academic and industrial research. Future research is poised to expand its utility further, particularly in the realm of stereoselective and asymmetric catalysis to produce chiral molecules with specific biological activities. [1]The synergy between advanced synthetic methodologies, such as flow chemistry, and computational studies will continue to unlock new applications for this powerful building block, driving progress in drug discovery, materials science, and beyond. [1]

References

-

Chemsrc. (2025, August 26). This compound | CAS#:25007-54-9. Retrieved from [Link]

Sources

The Synthetic Versatility of Dimethyl 2-Oxosuccinate: A Core Building Block in Modern Organic Chemistry

An In-Depth Technical Guide for Researchers

Abstract

Dimethyl 2-oxosuccinate (DMOS), also known as dimethyl oxaloacetate, is a highly functionalized C4 building block whose synthetic utility is rooted in the strategic placement of a ketone and two ester moieties. This arrangement provides multiple reactive centers, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reactions involving DMOS, offering field-proven insights into its application in areas ranging from complex heterocycle synthesis to asymmetric transformations. We will dissect the causality behind experimental choices, present validated protocols, and offer a comprehensive look at the mechanistic underpinnings that make DMOS an indispensable tool for researchers, particularly those in medicinal chemistry and drug development.

Introduction: The Unique Reactivity Profile of this compound

This compound (C₆H₈O₅) is a diester of oxosuccinic acid, presenting as a colorless crystalline solid soluble in water and various organic solvents.[1] Its significance in organic synthesis stems from its unique α-keto-ester framework, which activates the molecule for a variety of transformations.[2] The molecule possesses three primary points of reactivity:

-

The Ketone Carbonyl (C2): This is the most electrophilic carbonyl group, making it a prime target for nucleophilic attack. It readily undergoes reductions, reductive aminations, and condensation reactions.

-

The α-Methylene Protons (C3): The protons on the carbon adjacent to the ketone are acidic and can be abstracted by a base to form an enolate, which can then act as a nucleophile in reactions like the Knoevenagel condensation.

-

The Ester Carbonyls (C1 and C4): These sites are susceptible to nucleophilic acyl substitution, allowing for hydrolysis or conversion to other derivatives like amides.[1]

This multifunctional nature allows DMOS to serve as a versatile precursor for a wide range of valuable chemical scaffolds.[1][2]

Synthesis of this compound

While commercially available, understanding the synthesis of DMOS is fundamental. A prevalent laboratory-scale method is the Claisen condensation between dimethyl oxalate and another ester, such as methyl acetate, using a strong base like lithium diisopropylamide (LDA) at low temperatures.[1][2] This reaction forms the core C4 skeleton of the molecule.

Alternatively, the direct Fischer esterification of 2-oxosuccinic acid (oxaloacetic acid) with methanol in the presence of an acid catalyst is a classical and reliable method.[2]

Reactions at the Ketone Carbonyl: Gateway to Diverse Functionalities

The ketone group is the most reactive electrophilic site in DMOS, making it the focal point for numerous synthetic strategies.

Selective Reduction to Dimethyl 2-Hydroxysuccinate

The reduction of the ketone in DMOS to a secondary alcohol yields Dimethyl 2-hydroxysuccinate (dimethyl malate), a valuable chiral building block.[2] The choice of reducing agent is critical to ensure selectivity.

Expertise & Experience: A common and effective choice is sodium borohydride (NaBH₄).[1] Its milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄) is key. NaBH₄ selectively reduces the ketone at 0-25°C while leaving the less reactive ester functionalities intact, achieving yields of 85-95%.[1] Using LiAlH₄ would result in the over-reduction of all carbonyl groups (both ketone and esters) to alcohols.

Experimental Protocol: Selective Ketone Reduction

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of acetone. Acidify the mixture with 1M HCl to pH ~5-6.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Dimethyl 2-hydroxysuccinate. Purify further by column chromatography if necessary.

Reductive Amination: A Direct Route to Amino Acid Derivatives

Reductive amination is a powerful, one-pot method to convert the ketone of DMOS directly into an amine, forming substituted aspartic acid derivatives. This reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ by a mild reducing agent.[3][4]

Trustworthiness: The success of this one-pot protocol relies on a reducing agent that is selective for the C=N double bond of the iminium ion intermediate over the C=O of the starting ketone.[3] Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this purpose, as it is most reactive at the slightly acidic pH required for imine formation and does not readily reduce the ketone.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer, non-toxic alternative that often gives superior results.

Workflow for Reductive Amination of DMOS

Caption: A typical experimental workflow for the reductive amination of this compound.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction provides an efficient pathway to convert the ketone of DMOS into an alkene, yielding substituted dimethyl 2-methylenesuccinate derivatives.[5] This reaction involves a phosphonium ylide (Wittig reagent), which attacks the ketone to form a four-membered oxaphosphetane intermediate that subsequently collapses to form the alkene and triphenylphosphine oxide.[6]

Expertise & Experience: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[5]

-

Stabilized Ylides (containing an electron-withdrawing group like an ester) are less reactive, allow for equilibration of intermediates, and generally lead to the thermodynamically more stable (E)-alkene.[6]

-

Unstabilized Ylides (containing alkyl groups) react rapidly and irreversibly, typically favoring the formation of the kinetically controlled (Z)-alkene.[5]

For DMOS, reacting with a stabilized ylide such as (carbomethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Me) in a solvent like THF would be expected to produce the corresponding (E)-α,β-unsaturated product with high selectivity.[7]

Condensation and Cycloaddition Reactions

The activated methylene group and the α-dicarbonyl system in DMOS make it an excellent substrate for condensation and cycloaddition reactions, which are fundamental for building molecular complexity and synthesizing heterocyclic systems.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with a ketone or aldehyde in the presence of a weak base to form an α,β-unsaturated product.[8][9] While DMOS itself contains a ketone, its more common role in this context is as the active methylene component, reacting with other aldehydes. However, the principle can be applied to reactions involving the ketone of DMOS and other active methylene compounds like malononitrile.

Trustworthiness: The reaction is typically catalyzed by a weak amine base, such as piperidine or pyridine.[10] This choice is crucial because a strong base (like an alkoxide) could induce self-condensation of the aldehyde or ketone partner.[8] The amine catalyst facilitates the deprotonation of the active methylene compound to form the nucleophilic enolate and also activates the carbonyl group of the electrophile.[11]

General Scheme of Knoevenagel Condensation

Caption: General reaction scheme for a Knoevenagel condensation involving DMOS as the ketone component.

Synthesis of Heterocycles

DMOS is a cornerstone in the synthesis of nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2] Its ability to react with binucleophilic reagents leads to cyclocondensation products.

Example: Pyrazolo[1,5-a]pyrimidine Synthesis DMOS reacts with 1H-pyrazol-3-amine in refluxing methanol to produce substituted pyrazolo[1,5-a]pyrimidine carboxylates.[2] This transformation proceeds through an initial condensation at the ketone, followed by an intramolecular cyclization and dehydration, forming the fused heterocyclic system. Such scaffolds are of significant interest in medicinal chemistry for drug discovery programs.[2][12]

Data Presentation: Heterocycle Synthesis with DMOS

| Binucleophilic Reactant | Reaction Type | Product Class | Significance | Reference |

| 1H-pyrazol-3-amine | Condensation/Cyclization | Pyrazolo[1,5-a]pyrimidines | Core structures in medicinal chemistry | [2] |

| 3,4-diaminofurazan | Cyclocondensation | Furazano[3,4-b]pyrazines | Precursors for novel heterocyclic systems | [2] |

| Azomethine Ylide | [3+2] Cycloaddition | Highly substituted pyrrolidines | Important scaffolds in medicinal chemistry | [2][13] |

Asymmetric Transformations

The generation of chiral centers is paramount in drug development. DMOS and its derivatives are excellent substrates for asymmetric reactions, particularly enzymatic reductions.

Expertise & Experience: Biocatalysis using ene-reductases (ERs) or yeast (e.g., Saccharomyces cerevisiae) can achieve highly stereoselective reductions.[2][14] For instance, the asymmetric reduction of the C=C double bond in DMOS derivatives like dimethyl itaconate using ene-reductases can produce chiral dimethyl 2-methylsuccinate with high enantiomeric excess (ee).[14][15] These enzymatic methods offer a green and highly efficient alternative to traditional chiral catalysis, operating under mild conditions (pH 6-7, 30-40°C) and often providing access to either enantiomer by selecting the appropriate enzyme.[15][16][17]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its densely functionalized structure provides a platform for a multitude of selective chemical transformations. From the controlled reduction of its ketone to the strategic construction of complex heterocyclic systems and the generation of chiral centers through asymmetric catalysis, DMOS offers chemists a reliable and adaptable tool. The reactions discussed in this guide—reductive amination, Wittig olefination, Knoevenagel condensation, and various cyclizations—represent the core of its synthetic utility. A thorough understanding of the principles governing its reactivity and the rationale behind specific experimental conditions empowers researchers to leverage this key intermediate in the design and execution of innovative synthetic routes for drug discovery and materials science.

References

-

Title: REACTIONS OF DIMETHYL 2,3-DIOXOSUCCINATE WITH ENOL ETHERS Source: HETEROCYCLES, Vol. 40, No. 2, 1995 URL: [Link]

-

Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: WEB: A green and an efficient catalyst for Knoevenagel condensation under grindstone method Source: Indian Journal of Chemistry, Vol. 54B, August 2015, pp. 1041-1046 URL: [Link]

-

Title: Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration Source: MDPI URL: [Link]

-

Title: (PDF) Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration Source: ResearchGate URL: [Link]

-

Title: (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION Source: ResearchGate URL: [Link]

-

Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Source: ARKIVOC 2011 (i) 282-310 URL: [Link]

-

Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Wittig Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Knoevenagel condensation - YouTube Source: YouTube URL: [Link]

-

Title: Reductive amination - YouTube Source: YouTube URL: [Link]

-

Title: Reductive Amination - YouTube Source: YouTube URL: [Link]

-

Title: Making Substituted Amines Through Reductive Amination Source: Master Organic Chemistry URL: [Link]

-

Title: Recent Advances in DMSO-Based Direct Synthesis of Heterocycles Source: MDPI URL: [Link]

-

Title: Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory Source: PubMed Central (PMC) URL: [Link]

-

Title: Enzymatic reduction of azo and indigoid compounds Source: ResearchGate URL: [Link]

-

Title: Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 Source: PubMed URL: [Link]

-

Title: Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Buy this compound | 25007-54-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Building Block: A Literature Review on the Discovery and History of Dimethyl 2-Oxosuccinate

For researchers, scientists, and drug development professionals, understanding the origins and synthetic evolution of key chemical intermediates is paramount. Dimethyl 2-oxosuccinate, also known as dimethyl oxaloacetate, stands as a cornerstone in synthetic organic chemistry, offering a versatile scaffold for the construction of a diverse array of complex molecules. This in-depth technical guide delves into the historical discovery of this compound, chronicles the evolution of its synthesis, details its analytical characterization, and explores its modern applications, particularly within the pharmaceutical landscape.

The Dawn of Oxo-Esters: A Historical Perspective

The story of this compound is intrinsically linked to the broader exploration of β-keto esters and their parent dicarboxylic acids in the late 19th century. The pioneering work of German chemist Wilhelm Wislicenus laid the foundation for the synthesis of these crucial compounds. While the parent compound, oxaloacetic acid, was a subject of interest in early biochemical studies, its esterification to the more synthetically malleable dimethyl ester marked a significant advancement for organic chemists.

Historical records point to the laboratory of Wislicenus as the birthplace of oxaloacetic esters. In his 1888 publication in Justus Liebigs Annalen der Chemie, titled "Ueber die Synthese von Ketonsäureestern" (On the Synthesis of Keto-Acid Esters), Wislicenus detailed the fundamental principles of condensing oxalic and acetic esters.[1] This seminal work was further elaborated upon in an 1893 paper, co-authored with August Grossmann, which specifically focused on the "Ester der Oxalessigsäure" (Esters of Oxaloacetic Acid).[1] These publications described the reaction of dimethyl oxalate with dimethyl succinate in the presence of a sodium alkoxide base, a classic example of the Claisen condensation, to yield the sodium salt of this compound.

This discovery was not merely an academic curiosity. It provided chemists with a novel and highly reactive molecule, featuring a unique combination of a ketone and two ester functionalities. This structural arrangement opened new avenues for constructing complex carbon skeletons and heterocycles, a potential that continues to be exploited over a century later.

The Art of Synthesis: From Classical Condensations to Modern Methodologies

The synthesis of this compound has evolved significantly from its 19th-century origins. While the fundamental principles of the Claisen condensation remain relevant, modern advancements have introduced more efficient and scalable methods.

The Foundational Claisen Condensation

The classical synthesis of this compound relies on the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.

Reaction Workflow: Classical Claisen Condensation

Caption: Classical Claisen condensation for the synthesis of this compound.

Experimental Protocol: A Modern Adaptation of the Claisen Condensation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium methoxide in methanol.

-

Addition of Reactants: A mixture of dimethyl oxalate and dimethyl succinate is added dropwise to the sodium methoxide solution at a controlled temperature, typically with cooling to manage the exothermic reaction.

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating for several hours to ensure complete condensation.

-

Isolation of the Sodium Salt: The precipitated sodium salt of this compound is collected by filtration and washed with a non-polar solvent like diethyl ether to remove unreacted starting materials.

-

Acidification: The sodium salt is then dissolved in water and acidified with a mineral acid (e.g., dilute hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the free this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent or by vacuum distillation.

Contemporary Synthetic Approaches

Modern organic synthesis has introduced alternative routes to this compound and its derivatives, often focusing on improved yields, milder reaction conditions, and greater substrate scope. These methods include:

-

Direct Esterification: The direct Fischer esterification of oxaloacetic acid with methanol in the presence of an acid catalyst is a straightforward method, though the instability of oxaloacetic acid can be a challenge.[2]

-

Oxidation of Precursors: The oxidation of dimethyl 2-hydroxysuccinate (dimethyl malate) using various oxidizing agents provides another route to the target molecule.[2]

Structural Elucidation and Analytical Characterization

The definitive identification and purity assessment of this compound rely on a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the two distinct methyl ester groups and the methylene protons. The chemical shifts of the methyl protons typically appear in the range of δ 3.7–3.9 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework, with distinct resonances for the carbonyl carbons of the ketone and the two ester groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits strong absorption bands in the carbonyl stretching region (around 1700–1750 cm⁻¹), corresponding to the C=O vibrations of the ketone and ester functionalities.[2]

Chromatographic and Mass Spectrometric Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and for identifying any byproducts from the synthesis. The mass spectrum will show a molecular ion peak corresponding to its molecular weight (160.12 g/mol ) and characteristic fragmentation patterns.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 25007-54-9 |

| Molecular Formula | C₆H₈O₅ |

| Molecular Weight | 160.12 g/mol [2] |

| Appearance | Colorless to white solid |

| Solubility | Soluble in many organic solvents |

Keto-Enol Tautomerism: A Key to Reactivity

A crucial aspect of the chemistry of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This tautomerism plays a significant role in its reactivity, as the enol form provides a nucleophilic center at the α-carbon.

Keto-Enol Tautomerism of this compound

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Conclusion

From its discovery in the late 19th century by Wilhelm Wislicenus to its current role as a versatile synthetic intermediate, this compound has had a rich and impactful history. The foundational Claisen condensation, while still a viable synthetic route, has been complemented by modern methods that offer greater efficiency and flexibility. The unique reactivity of this molecule, largely governed by its keto-enol tautomerism, continues to be exploited by chemists in academia and industry. For researchers in drug development and other scientific fields, a thorough understanding of the history, synthesis, and chemical properties of this compound provides a crucial foundation for its effective application in the creation of novel and complex molecules.

References

- Wislicenus, W. (1888). Ueber die Synthese von Ketonsäureestern. Justus Liebigs Annalen der Chemie, 246(3), 306–329.

- Wislicenus, W., & Grossmann, A. (1893). Ester der Oxalessigsäure. Justus Liebigs Annalen der Chemie, 277(3), 375–383.

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

Chad's Prep. (2018, September 13). 9.8c Keto Enol Tautomerization [Video]. YouTube. [Link]

-

Frontiers in Chemistry. (2023). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Keto-Enol Tautomerism. Retrieved from [Link]

-

Leah4sci. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism [Video]. YouTube. [Link]

Sources

Safety, handling, and storage guidelines for Dimethyl 2-oxosuccinate.

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of Dimethyl 2-oxosuccinate

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding this compound

This compound (CAS No. 25007-54-9), also known as dimethyl oxaloacetate, is a versatile α-keto-ester that serves as a critical intermediate and building block in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a ketone and two ester functional groups, imparts a distinct reactivity profile that is leveraged in the synthesis of complex molecules, including pharmaceuticals and heterocyclic compounds.[1][2] Given its utility in research and drug development, a comprehensive understanding of its safe handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

The foundational step in safely handling any chemical is a thorough understanding of its potential hazards. This compound is classified under the Globally Harmonized System (GHS) and requires careful management to mitigate risks.

GHS Classification and Hazards

This compound is categorized with the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The associated GHS pictogram is the GHS07 "Exclamation mark," and the signal word is "Warning".[3] While comprehensive carcinogenic or mutagenic data are not widely available, the identified irritant properties necessitate stringent adherence to safety protocols.[1]

Physicochemical Properties

Understanding the compound's physical and chemical properties is crucial for predicting its behavior and implementing appropriate safety measures.

| Property | Value | Source(s) |

| CAS Number | 25007-54-9 | [1][2] |

| Molecular Formula | C₆H₈O₅ | [1][2] |

| Molecular Weight | 160.12 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| Purity | Typically ≥95% | [3][4] |

| InChI Key | ZOKLUHBZBGHBAB-UHFFFAOYSA-N | [1][2] |

| Stability | Stable under recommended storage conditions. Exhibits pH-dependent hydrolysis.[2][5] |

Safe Handling and Personal Protection

The causality behind safe handling protocols is rooted in minimizing exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound, especially when dealing with the solid powder which can be easily aerosolized, must be performed in a well-ventilated area.[6] A certified chemical fume hood is the standard and most effective engineering control to minimize inhalation of dust or vapors.

-

Containment: For procedures with a higher risk of generating dust, such as weighing or transfers, use of a glove box or a ventilated balance enclosure provides an additional layer of containment.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.

-

Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), chemical safety goggles are mandatory. For operations with a higher splash risk, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.

-

Lab Coat: A standard laboratory coat should be worn and kept buttoned to protect skin and personal clothing. For larger scale operations, a chemical-resistant apron may be advisable.[7]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved particulate respirator should be used.[7]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[8]

-

Contaminated clothing should be removed promptly and washed before reuse.[6]

Workflow for Safe Handling of this compound

Caption: Figure 1: Standard Handling Workflow.

Emergency Procedures: Preparedness and Response

A self-validating safety system includes robust and well-rehearsed emergency protocols.

First Aid Measures

Immediate and appropriate first aid is critical to minimizing harm from exposure.

-

Inhalation: If inhaled, move the person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing all contaminated clothing.[6][9] If skin irritation persists, get medical advice.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention, preferably from an ophthalmologist.[9]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[9]

Spill and Leak Management

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

-

Evacuate & Secure: Alert personnel in the immediate vicinity and evacuate the area if necessary. Ensure adequate ventilation and eliminate all ignition sources.[10]

-

Assess & Equip: Wear appropriate PPE, including respiratory protection if necessary.

-

Contain & Absorb: For solid spills, carefully sweep or scoop the material into a suitable container. For liquid solutions, absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[10][11] Do not use combustible materials like paper towels for absorption.[11]

-

Collect & Dispose: Place the absorbed material and contaminated items into a sealed, clearly labeled container for hazardous waste disposal.[11]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[11]

Spill Response Workflow

Caption: Figure 2: Spill Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[7][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Storage Guidelines

The stability and integrity of this compound are directly linked to proper storage conditions. The goal is to prevent degradation, maintain purity, and avoid hazardous reactions.

| Parameter | Guideline | Rationale | Source(s) |

| Temperature | 2-8°C | To slow potential degradation and maintain long-term stability. | [3][12] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent reaction with atmospheric components like moisture or oxygen. | [3][12] |

| Container | Keep container tightly closed. | To prevent contamination and exposure to the atmosphere. | [7] |

| Location | Store in a dry, well-ventilated place. | To avoid moisture and ensure any potential off-gassing is managed. | [7] |

| Incompatibilities | Store away from strong oxidizing agents, acids, bases, and reducing agents. | To prevent potentially hazardous chemical reactions. | [7][11] |

Decontamination and Waste Disposal

Proper disposal is not an afterthought; it is a critical, regulated component of the chemical lifecycle. All disposal must comply with local, state, and federal regulations.

Protocol for Waste Disposal

-

Waste Segregation: Collect waste this compound and materials contaminated with it in a dedicated, chemically compatible, and leak-proof container.[11][13] Clearly label the container as "Hazardous Waste" with the full chemical name.[13] Do not mix with other waste streams.

-

Container Management: Keep the waste container sealed except when adding waste.[13] Do not overfill the container; fill to no more than 90% capacity to allow for expansion.

-

Disposal of Empty Containers: A container that held this compound is not "empty" until it has been properly rinsed. The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous chemical waste.[13] For highly toxic materials, the first three rinses must be collected.[13] After thorough rinsing and air-drying, the container can be managed for recycling or disposal.

-

Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[11] Never dispose of chemical waste down the drain or in the regular trash.[13]

Conclusion

This compound is a valuable reagent in scientific research and development. Its effective use is intrinsically tied to a culture of safety. By understanding its specific hazards and implementing the rigorous handling, storage, and disposal protocols outlined in this guide, researchers can mitigate risks, ensure the integrity of their work, and maintain a safe laboratory environment for all personnel.

References

-

Chemsrc. (2025). This compound | CAS#:25007-54-9. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid dimethyl ester. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 25007-54-9 [smolecule.com]

- 3. This compound | 25007-54-9 [sigmaaldrich.com]

- 4. This compound | CAS#:25007-54-9 | Chemsrc [chemsrc.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 25007-54-9|this compound|BLD Pharm [bldpharm.com]

- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

The Versatile Virtuoso: A Technical Guide to Dimethyl 2-Oxosuccinate in Complex Molecule Synthesis

For the discerning researcher, scientist, and drug development professional, the quest for elegant and efficient synthetic strategies is perpetual. In the vast arsenal of chemical building blocks, few possess the latent versatility of dimethyl 2-oxosuccinate (DMOS). This seemingly simple α-keto-diester is a powerhouse of reactivity, offering multiple sites for strategic chemical transformations. This guide provides an in-depth exploration of the role of DMOS as a pivotal component in the synthesis of complex molecular architectures, moving beyond a mere recitation of reactions to an analysis of the causality behind its synthetic utility.

The Molecular Blueprint: Understanding the Reactivity of this compound

This compound, with the chemical formula C₆H₈O₅, is a unique molecule featuring a ketone and two ester functionalities.[1] This arrangement of functional groups dictates its reactivity, providing a palette of opportunities for the synthetic chemist. The electrophilic nature of the carbonyl carbons of the ketone and the two ester groups, coupled with the acidity of the α-protons, makes DMOS a versatile precursor for a multitude of chemical transformations.[1][2]

The core reactivity of DMOS can be dissected as follows:

-

The Ketone Carbonyl: A prime site for nucleophilic attack, leading to reduction to a secondary alcohol (dimethyl 2-hydroxysuccinate or dimethyl malate) or addition of organometallic reagents.[1][2]

-

The Ester Carbonyls: Susceptible to nucleophilic acyl substitution, allowing for hydrolysis, amidation, or transesterification.[1][2]

-

The α-Carbons: The protons on the carbon adjacent to the ketone are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

This inherent reactivity sets the stage for the application of DMOS in a variety of complex synthetic endeavors.

The Power of Convergence: Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules in a single, efficient step.[3] DMOS, with its multiple reactive sites, is an ideal substrate for such transformations.

The Biginelli Reaction: A Gateway to Dihydropyrimidinones

The Biginelli reaction is a classic three-component reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5] These heterocyclic scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[4] When DMOS is employed as the β-ketoester component, it provides a direct route to highly functionalized DHPMs.

The generally accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4] The enol form of this compound then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization and dehydration yield the final dihydropyrimidine product.[1]

Diagram: Biginelli Reaction Mechanism

Caption: Mechanism of the Biginelli reaction involving DMOS.

Synthesis of Highly Functionalized Piperidines

Experimental Protocol: General Procedure for the Three-Component Synthesis of Functionalized Piperidines (Hypothetical, based on similar reactions)

-

Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) and an amine (1.0 mmol) in a suitable solvent such as methanol or ethanol (5 mL) is added this compound (1.0 mmol).

-

Catalysis: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period of 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired polysubstituted piperidine derivative.

Constructing Aromaticity: Synthesis of Heterocyclic Scaffolds

The versatility of DMOS extends to the synthesis of various aromatic heterocyclic systems, which are of paramount importance in drug discovery.[8]

Quinoxaline Derivatives: Building Blocks for Bioactive Molecules

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[8] A common and efficient method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] this compound serves as an excellent 1,2-dicarbonyl surrogate in this reaction, leading to the formation of quinoxaline derivatives with a carboxymethyl group at the 2-position. These derivatives can be further functionalized to generate libraries of potential drug candidates. For instance, quinoxaline-6-sulfonamide scaffolds have been synthesized and evaluated as DPP-4 inhibitors for the treatment of diabetes.[2]

Experimental Protocol: Synthesis of Methyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate

This protocol is adapted from general procedures for quinoxaline synthesis.[2][9]

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (20 mL).

-

Addition of DMOS: To this solution, add this compound (1.60 g, 10 mmol).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 4 hours. The progress of the reaction is monitored by TLC.

-

Isolation of Product: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired methyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate.